

Technical Guide: 3-Bromopyridine-2-carbonitrile (CAS No. 55758-02-6)

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Compound of Interest

Compound Name: 3-Bromopyridine-2-carbonitrile

Cat. No.: B014651

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For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromopyridine-2-carbonitrile, also known as 3-Bromo-2-cyanopyridine, is a halogenated pyridine derivative that serves as a versatile building block in organic synthesis.^[1] Its chemical structure, featuring a pyridine ring functionalized with both a bromo and a cyano group, makes it a valuable intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical and advanced materials sectors.^{[2][3]} Pyridine-based scaffolds are integral to the development of therapeutic agents for a range of diseases, including central nervous system disorders and cancer.^[4] This document provides a comprehensive overview of the chemical properties, synthesis, safety, and potential applications of **3-Bromopyridine-2-carbonitrile**.

Chemical and Physical Properties

The fundamental properties of **3-Bromopyridine-2-carbonitrile** are summarized in the table below, providing a quick reference for laboratory use.

Property	Value	Reference(s)
CAS Number	55758-02-6	[1]
Molecular Formula	C ₆ H ₃ BrN ₂	[3]
Molecular Weight	183.01 g/mol	[1] [3]
Appearance	Pale yellow to brown solid/powder	[1] [3]
Melting Point	93-98 °C	[1] [5]
Density	1.7-1.8 g/cm ³	[3]
Synonyms	3-Bromo-2-cyanopyridine	[1]

Synthesis Protocol

A common laboratory-scale synthesis of **3-Bromopyridine-2-carbonitrile** involves the substitution reaction of 3-Bromopyridine 1-oxide with Trimethylsilyl cyanide.[\[6\]](#)

Reaction Scheme:

Experimental Protocol:

- Reactant Preparation: In a suitable reaction vessel, dissolve 3-bromopyridine-N-oxide (19.2g, 110.4mmol, 1 equivalent) in 280ml of acetonitrile.[\[6\]](#)
- Nitrogen Purge: Ensure the reaction is carried out under an inert nitrogen atmosphere.[\[6\]](#)
- Reagent Addition: Sequentially add Trimethylsilyl cyanide (32.9g, 331.2mmol, 3 equivalents) and triethylamine (22.3g, 220.8mmol, 2 equivalents) to the solution.[\[6\]](#)
- Reaction Conditions: Heat the reaction mixture to 75°C and maintain for 15 hours.[\[6\]](#)
- Work-up: After the reaction is complete, cool the reaction liquid. Add the cooled liquid to an ice-cold saturated sodium bicarbonate solution.[\[6\]](#)

- Extraction: Extract the aqueous mixture with ethyl acetate. Wash the combined organic phases with a saturated sodium chloride solution.[6]
- Purification: Dry the organic phase and purify by column chromatography to yield the final product.[6]

Yield: This protocol has been reported to produce 18g of white solid 3-bromo-2-cyanopyridine, corresponding to an 89% yield.[6]

Safety and Handling

3-Bromopyridine-2-carbonitrile is classified as a hazardous substance and requires careful handling in a laboratory setting.[3]

Hazard Classification	GHS Codes
Acute Toxicity, Oral (Category 3)	H301
Skin Irritation (Category 2)	H315
Serious Eye Damage (Category 1)	H318
Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System	H335

Precautionary Measures:

- Personal Protective Equipment (PPE): Wear appropriate PPE, including a dust mask (type N95 or equivalent), eye shields, and gloves.[5]
- Storage: Store in a cool, well-ventilated area, away from oxidizing materials.[3] The compound is classified under Storage Class 6.1C for combustible, acute toxic substances.[5]
- Handling: Avoid inhalation of dust and contact with skin and eyes. Use in a well-ventilated fume hood.[5]

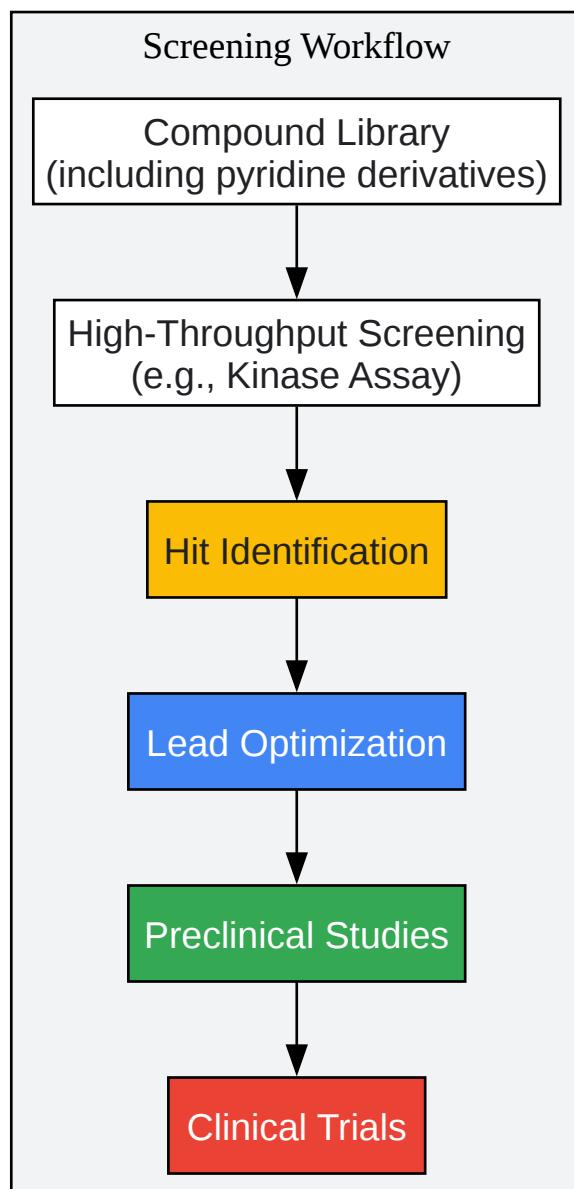
Applications in Drug Discovery and Medicinal Chemistry

While specific biological activities for **3-Bromopyridine-2-carbonitrile** are not extensively documented in the reviewed literature, its role as a pharmaceutical intermediate is significant. [3] Pyridine-containing compounds are key pharmacophores in numerous approved drugs and investigational molecules. The reactivity of the bromo and cyano groups allows for further chemical modifications, such as cross-coupling reactions, to build more complex molecular architectures.[4]

Potential as a Scaffold for Kinase Inhibitors

Kinases are a critical class of drug targets, particularly in oncology and inflammatory diseases. Transforming growth factor- β -activated kinase 1 (TAK1) is a key signaling node in inflammatory pathways, and its inhibition has therapeutic potential.[7][8] The development of small molecule inhibitors often involves heterocyclic scaffolds like pyridine.

The diagram below illustrates a generalized workflow for screening a compound library, which could include derivatives of **3-Bromopyridine-2-carbonitrile**, for potential kinase inhibitory activity.



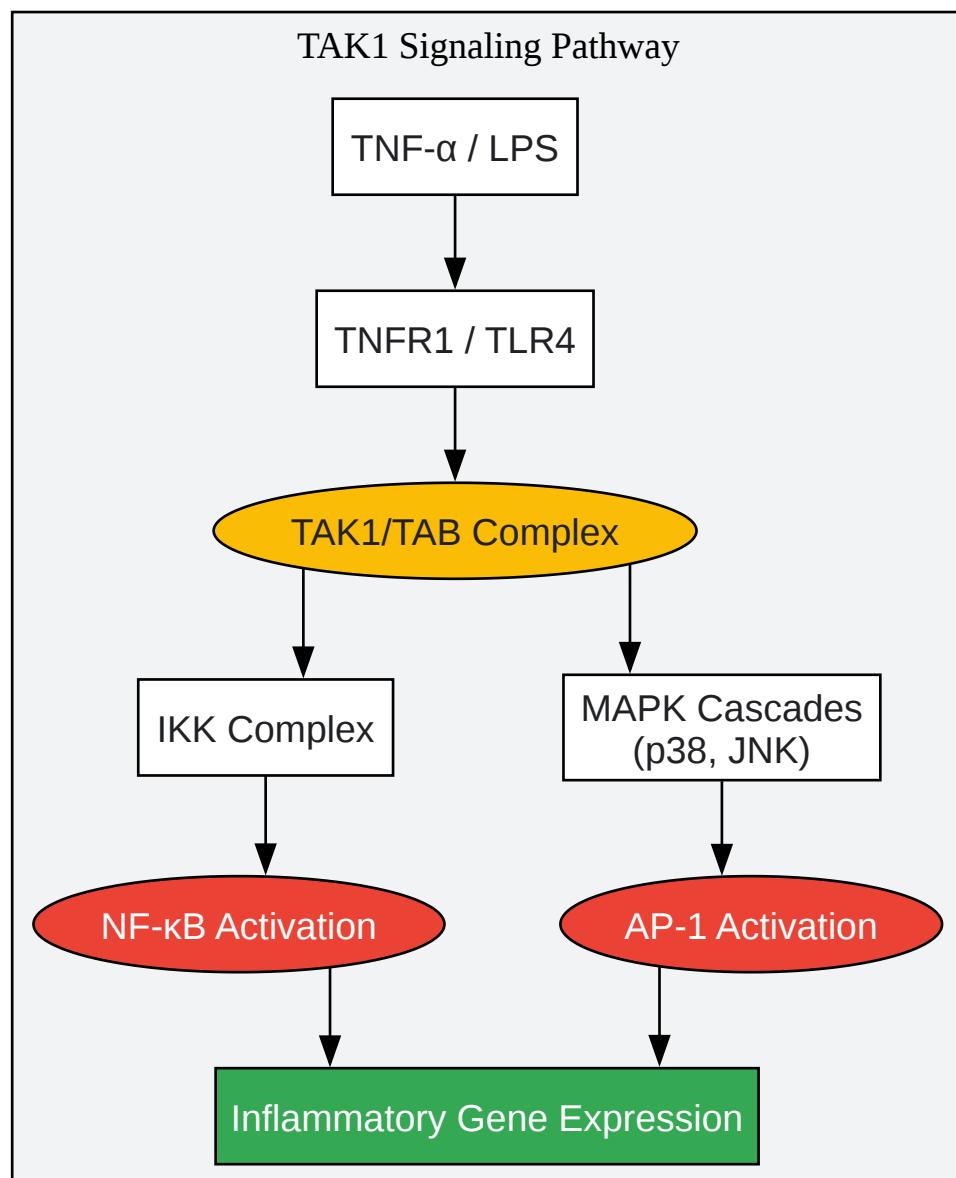
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A generalized workflow for drug discovery.

The TAK1 Signaling Pathway: A Potential Target

The TAK1 signaling pathway is activated by various inflammatory stimuli, such as TNF- α and lipopolysaccharide (LPS).^[8] Upon activation, TAK1 phosphorylates downstream targets, leading to the activation of transcription factors like NF- κ B and AP-1, which drive the expression of pro-inflammatory genes.^{[8][9]} Inhibition of TAK1 can block these downstream effects.

The following diagram illustrates the central role of TAK1 in inflammatory signaling.



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Simplified TAK1 signaling pathway.

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